2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
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Description
2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O6S and its molecular weight is 478.9g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiratory chain . It acts by inhibiting electron transport between cytochrome b and c1 . This inhibition disrupts the energy production in the cells, leading to their death .
Mode of Action
The compound interacts with its targets by binding to the cytochrome b and c1, thereby inhibiting the electron transport between them . This results in the disruption of ATP production, which is crucial for the survival and growth of cells .
Biochemical Pathways
The affected pathway is the mitochondrial respiratory chain , specifically the electron transport between cytochrome b and c1 . The downstream effects include the disruption of ATP production, leading to the death of cells .
Pharmacokinetics
The compound exhibits excellent leaf systemicity, meaning it is rapidly taken up into the wax layer of the leaf and is distributed evenly by acropetal transport in the leaf . Uptake via seeds and roots is lower . These properties impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The compound provides both protective and curative activity, affecting both the early phases of the fungal infection process (spore germination, germ tube growth, and leaf penetration) and mycelial growth . It shows a broad spectrum of activity against Ascomycete, Basidiomycete, Deuteromycete, and Oomycete fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the timing of application is quite flexible as the compound is rapidly taken up and translocated into the leaf . The compound will either be developed as co-formulations or recommended as a tank mix with fungicides from other chemical classes, thus broadening the spectrum of activity .
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O6S/c1-29-19-11-17(23-20(24-19)30-2)25-32(27,28)14-9-7-13(8-10-14)22-18(26)12-31-16-6-4-3-5-15(16)21/h3-11H,12H2,1-2H3,(H,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODLZNNUANPOJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.